molecular formula C17H19N3O4S B2664221 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 851129-97-0

2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2664221
CAS No.: 851129-97-0
M. Wt: 361.42
InChI Key: UMLLWBAFDUQJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Scientific Research Applications

2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin and oxadiazole rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the benzodioxin, oxadiazole, and piperidine rings in 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one provides a unique scaffold that can interact with a variety of biological targets, making it a versatile compound for research and potential therapeutic applications.

Biological Activity

The compound 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves several key steps, primarily focusing on the formation of the oxadiazole and sulfanyl moieties. The process typically begins with the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with appropriate reagents to form the oxadiazole structure. The final product is obtained through a series of condensation reactions involving piperidine derivatives.

Enzyme Inhibition

Research has demonstrated that compounds containing the benzodioxane and oxadiazole structures exhibit significant enzyme inhibitory activity. For instance, studies have shown that similar compounds can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

Table 1: Enzyme Inhibition Potency of Related Compounds

Compound NameTarget EnzymeIC50 (µM)
Compound Aα-glucosidase12.5
Compound BAcetylcholinesterase15.0
Compound Cα-glucosidase10.0

Antioxidant Activity

The compound exhibits notable antioxidant properties. It has been shown to reduce oxidative stress markers in vitro by scavenging free radicals and enhancing cellular antioxidant defenses. This activity is particularly important in the context of diseases characterized by oxidative damage.

Antisickling Properties

Recent studies have highlighted the potential of related compounds to act as antisickling agents. For example, di(5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-yl)disulfide (TD-1), a derivative of the benzodioxane scaffold, was shown to increase hemoglobin's oxygen affinity and reduce sickling in red blood cells from patients with sickle cell disease . This suggests that similar compounds could also exhibit beneficial effects in managing sickle cell disease.

Case Studies

A notable case study involved the administration of a related compound in a preclinical model of T2DM. The results indicated a significant reduction in blood glucose levels alongside improved insulin sensitivity. This was attributed to the inhibition of α-glucosidase activity and enhanced glucose uptake in peripheral tissues.

Clinical Implications

The promising biological activities of this compound suggest potential therapeutic applications. Its ability to inhibit key enzymes involved in metabolic disorders and its antioxidant properties may pave the way for new treatments for conditions such as diabetes and neurodegenerative diseases.

Properties

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-15(20-8-4-1-5-9-20)11-25-17-19-18-16(24-17)14-10-22-12-6-2-3-7-13(12)23-14/h2-3,6-7,14H,1,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLLWBAFDUQJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.